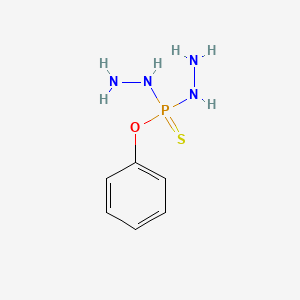
O-Phenyl phosphorodihydrazidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenyl phosphorodihydrazidothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorodihydrazidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl phosphorodihydrazidothioate typically involves the reaction of phenylphosphorodichloridothioate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhP(S)Cl2+2NH2NH2→PhP(S)(NHNH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-Phenyl phosphorodihydrazidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodihydrazidothioate oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of phosphorodihydrazidothioate oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
O-Phenyl phosphorodihydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-Phenyl phosphorodihydrazidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of specific metabolic processes or the disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylphosphorodichloridothioate
- Phenylphosphorodiamidothioate
- Phenylphosphorodithioate
Uniqueness
O-Phenyl phosphorodihydrazidothioate is unique due to its specific combination of a phenyl group with a phosphorodihydrazidothioate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
55003-02-6 |
|---|---|
Formule moléculaire |
C6H11N4OPS |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
[hydrazinyl(phenoxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4OPS/c7-9-12(13,10-8)11-6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,13) |
Clé InChI |
LAPIUCXITZBJQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=S)(NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


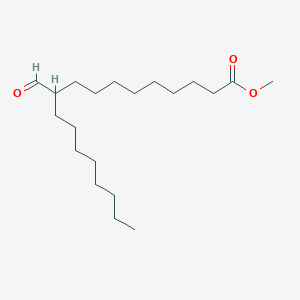
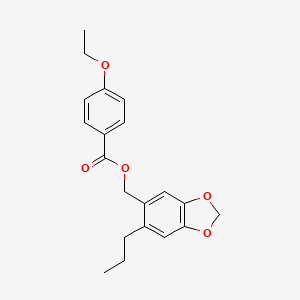

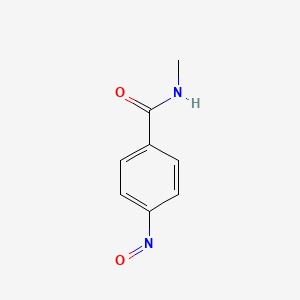


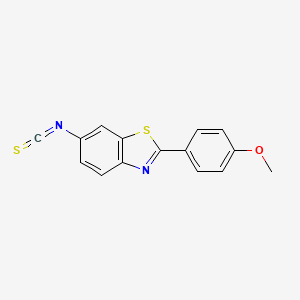
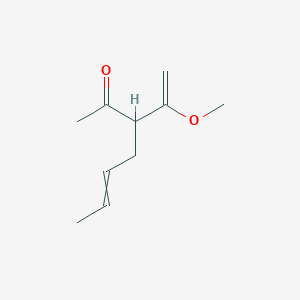
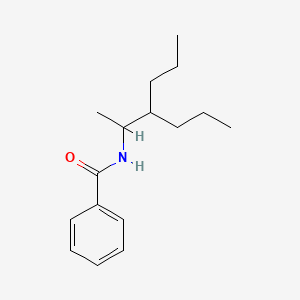
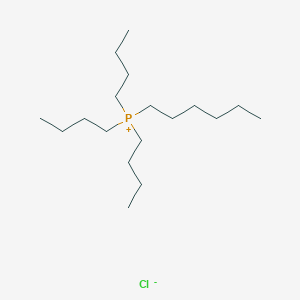
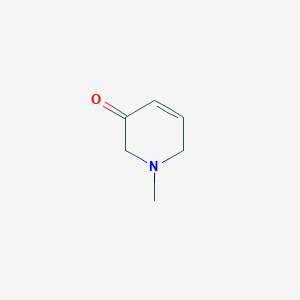
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
